molecular formula C35H60O11 B1515978 16-Deethyl-16-methylmonensin CAS No. 30485-16-6

16-Deethyl-16-methylmonensin

Cat. No.: B1515978
CAS No.: 30485-16-6
M. Wt: 656.8 g/mol
InChI Key: ZXLUKLZKZXJEFX-WALYMESLSA-N
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Description

Monensin B is a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. It is part of the monensin family, which includes other compounds such as Monensin A and Monensin C. Monensin B is known for its ability to transport ions across cell membranes, making it a valuable tool in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monensin B can be synthesized through a series of complex chemical reactions. The process typically involves the fermentation of Streptomyces cinnamonensis, followed by extraction and purification. The fermentation broth is adjusted to a pH between 8.0 and 10.0 using sodium hydroxide, and calcium carbonate is added. The mixture is then filtered, and the collected filter cakes are dried to obtain the monensin premix .

Industrial Production Methods

In industrial settings, the production of Monensin B involves large-scale fermentation processes. The fermentation broth is processed to extract Monensin B, which is then purified through various techniques such as crystallization and chromatography. The final product is often formulated as a sodium salt for ease of use in various applications .

Chemical Reactions Analysis

Types of Reactions

Monensin B undergoes several types of chemical reactions, including:

    Oxidation: Monensin B can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups in Monensin B.

    Substitution: Monensin B can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving Monensin B include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from the reactions of Monensin B include various oxidized and reduced derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Monensin B has a wide range of scientific research applications, including:

Mechanism of Action

Monensin B functions as an ionophore, meaning it facilitates the transport of ions across cell membranes. It forms complexes with monovalent cations such as sodium, potassium, and lithium, allowing these ions to move across lipid membranes. This ion transport disrupts the ionic balance within cells, leading to various biological effects. In cancer cells, Monensin B induces oxidative stress and inhibits androgen signaling, leading to apoptosis .

Comparison with Similar Compounds

Monensin B is part of the polyether ionophore family, which includes other compounds such as:

Monensin B is unique due to its specific ion transport capabilities and its effectiveness in various applications, particularly in veterinary medicine and scientific research.

Properties

IUPAC Name

(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60O11/c1-18-14-20(3)35(40,17-36)45-27(18)25-15-19(2)30(42-25)33(8)11-10-26(43-33)32(7)12-13-34(46-32)16-24(37)21(4)29(44-34)22(5)28(41-9)23(6)31(38)39/h18-30,36-37,40H,10-17H2,1-9H3,(H,38,39)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28+,29-,30+,32-,33-,34+,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLUKLZKZXJEFX-WALYMESLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)C)C)(CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30485-16-6
Record name Monensin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30485-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Deethyl-16-methylmonensin
Reactant of Route 2
16-Deethyl-16-methylmonensin
Reactant of Route 3
16-Deethyl-16-methylmonensin
Reactant of Route 4
16-Deethyl-16-methylmonensin
Reactant of Route 5
16-Deethyl-16-methylmonensin
Reactant of Route 6
16-Deethyl-16-methylmonensin

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